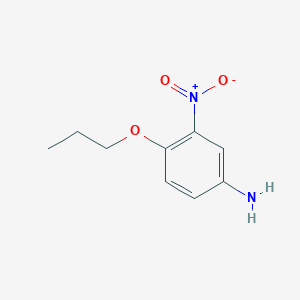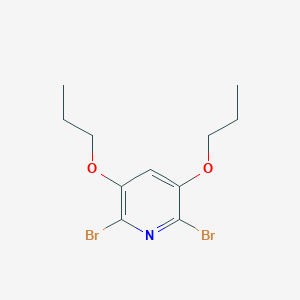![molecular formula C29H19N5S B289913 N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of arylboronic acids or anilines with halogenated precursors . The reaction conditions often include the use of mixed lithium-zinc combinations in tetrahydrofuran (THF) for deprotometalation-trapping reactions . Subsequent cyclizations and functional group modifications are performed to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties.
Medicinal Chemistry: It has potential as an antiproliferative agent against cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in advanced materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3
特性
分子式 |
C29H19N5S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine |
InChI |
InChI=1S/C29H19N5S/c1-4-11-19(12-5-1)23-24-26-29(35-28(24)33-32-25(23)20-13-6-2-7-14-20)31-27(22-17-10-18-34(22)26)30-21-15-8-3-9-16-21/h1-18H,(H,30,31) |
InChIキー |
ROXNGEXHSJHTJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

